Cas no 88271-13-0 (Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-)

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- structure
88271-13-0 structure
Produktname:Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
CAS-Nr.:88271-13-0
MF:C6H12O3
MW:132.157682418823
CID:639169
PubChem ID:12747763

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
    • Butanoic acid, 2-hydroxy-, ethyl ester, (S)- (ZCI)
    • Ethyl (2S)-2-hydroxybutanoate (ACI)
    • (-)-2-Hydroxybutyric acid ethyl ester
    • (S)-Ethyl 2-hydroxybutanoate
    • KWWOQRSLYPHAMK-YFKPBYRVSA-N
    • (S)-Ethyl2-hydroxybutanoate
    • (2S)-2-Hydroxybutyric acid ethyl ester
    • E78252
    • 88271-13-0
    • SCHEMBL3360225
    • MFCD22418998
    • ethyl (2S)-2-hydroxybutanoate
    • 2-hydroxy-butyric acid ethyl ester
    • DTXSID70508801
    • ethyl (3s)-hydroxybutanoate
    • EN300-719581
    • BS-52574
    • Inchi: 1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
    • InChI-Schlüssel: KWWOQRSLYPHAMK-YFKPBYRVSA-N
    • Lächelt: C(=O)(OCC)[C@@H](O)CC

Berechnete Eigenschaften

  • Genaue Masse: 132.078644241g/mol
  • Monoisotopenmasse: 132.078644241g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 90.3
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 46.5Ų
  • XLogP3: 0.8

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1598113-250mg
(S)-Ethyl 2-hydroxybutanoate
88271-13-0 98%
250mg
¥105.00 2024-04-27
A2B Chem LLC
AC01399-1g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 98%
1g
$63.00 2024-04-19
Aaron
AR004C8Z-250mg
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 98%
250mg
$11.00 2025-01-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1598113-100mg
(S)-Ethyl 2-hydroxybutanoate
88271-13-0 98%
100mg
¥115.00 2024-04-27
eNovation Chemicals LLC
Y1251968-100mg
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
100mg
$60 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1598113-1g
(S)-Ethyl 2-hydroxybutanoate
88271-13-0 98%
1g
¥330.00 2024-04-27
eNovation Chemicals LLC
Y1251968-250mg
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
250mg
$60 2025-02-25
eNovation Chemicals LLC
Y1251968-5g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
5g
$165 2025-02-25
eNovation Chemicals LLC
Y1251968-5g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
5g
$165 2024-06-07
Chemenu
CM336328-1000g
(2S)-2-Hydroxybutyric acid ethyl ester
88271-13-0 95%+
1000g
$18254 2021-06-09

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Borate(1-), [1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranosato-κO3]-1,5-cyc… Solvents: Tetrahydrofuran
Referenz
Chiral synthesis via organoboranes. 15. Selective reductions. 42. Asymmetric reduction of representative prochiral ketones with potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1988, 53(6), 1231-8

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  reflux
Referenz
Dynamic Kinetic Resolution of α-Substituted β-Ketoesters Catalyzed by Baeyer-Villiger Monooxygenases: Access to Enantiopure α-Hydroxy Esters
Rioz-Martinez, Ana; et al, Angewandte Chemie, 2011, 50(36), 8387-8390

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 -
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Referenz
Bidentate chelation-controlled asymmetric synthesis of α-hydroxy esters based on the glycolate enolate alkylation
Jung, Ju Eun; et al, Tetrahedron Letters, 2000, 41(11), 1793-1796

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Referenz
Bidentate chelation-controlled asymmetric synthesis of α-hydroxy esters based on the glycolate enolate alkylation
Jung, Ju Eun; et al, Tetrahedron Letters, 2000, 41(11), 1793-1796

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Haloalkane dehalogenase Solvents: Dimethyl sulfoxide ,  Water ;  150 min, pH 8.2, 21 °C
Referenz
Preparation of optically pure haloalkanes and alcohols by kinetic resolution using haloalkane dehalogenases
Prokop, Zbynek; et al, Practical Methods for Biocatalysis and Biotransformations 2, 2012, 301, 301-307

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Glucose Solvents: Water ;  5 h, 28 °C
Referenz
Reductive biotransformation of carbonyl compounds. Application of fungus, Geotrichum sp. G38 in organic synthesis
Gu, Jianxin; et al, Tetrahedron, 1993, 49(26), 5805-16

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: NADPH ,  Oxygen Catalysts: Baeyer-Villiger monooxygenase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 9, 30 °C
1.2 Reagents: Ethyl acetate
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  reflux
Referenz
Dynamic Kinetic Resolution of α-Substituted β-Ketoesters Catalyzed by Baeyer-Villiger Monooxygenases: Access to Enantiopure α-Hydroxy Esters
Rioz-Martinez, Ana; et al, Angewandte Chemie, 2011, 50(36), 8387-8390

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Borate(1-), [1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranosato-κO3]-1,5-cyc…
Referenz
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Raw materials

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Preparation Products

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